3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride
Description
3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride is a useful research compound. Its molecular formula is C6H12N2O4S2.ClH and its molecular weight is 276.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
DL-Cystine Dihydrochloride, also known as 3,3’-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride or DL-Cystine Hydrochloride, primarily targets the cystinosin protein . Cystinosin is responsible for transporting cystine out of the cell lysosome . A defect in cystinosin function leads to cystine accumulation throughout the body, especially in the eyes and kidneys .
Mode of Action
DL-Cystine Dihydrochloride interacts with its targets by converting cystine into a form that can easily exit cells . This prevents the harmful accumulation of cystine crystals in the body .
Biochemical Pathways
DL-Cystine Dihydrochloride affects the cysteine/cystine shuttle system in Escherichia coli . It also plays a crucial role in the biosynthesis of glutathione , which is the main mediator of intracellular redox homeostasis and helps to reduce oxidative stress .
Pharmacokinetics
It’s known that the solubility of dl-cystine dihydrochloride can be a challenge, as it can precipitate at concentrations higher than 1 mm .
Result of Action
The primary result of DL-Cystine Dihydrochloride’s action is the prevention of cystine crystal accumulation in the body, particularly in the eyes and kidneys . This is particularly beneficial in the treatment of cystinosis, a rare genetic disorder characterized by the widespread accumulation of cystine crystals throughout the body and eye tissues .
Action Environment
The action of DL-Cystine Dihydrochloride can be influenced by environmental factors. For instance, the presence of trace elements such as copper and iron in cell culture media can catalyze the rapid oxidation of L-Cysteine to L-Cystine . Moreover, the solubility of DL-Cystine Dihydrochloride is affected by pH, with higher solubility at neutral pH .
Properties
IUPAC Name |
2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCJWNPYGRVHLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904373 | |
Record name | L-Cystine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13059-63-7, 34760-60-6 | |
Record name | L-Cystine, radical ion(1+), dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13059-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Cystine, hydrochloride (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034760606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Cystine, hydrochloride (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Cystine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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